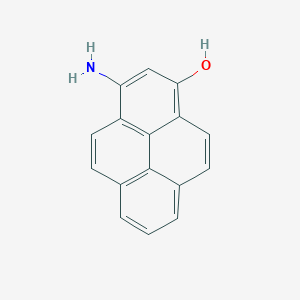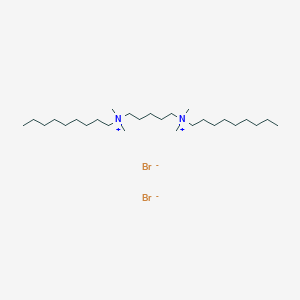![molecular formula C8H10S2 B14328589 7,9-Dithiabicyclo[4.3.1]deca-2,4-diene CAS No. 109528-68-9](/img/structure/B14328589.png)
7,9-Dithiabicyclo[4.3.1]deca-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dithiabicyclo[431]deca-2,4-diene is a bicyclic organic compound characterized by its unique structure, which includes two sulfur atoms within the bicyclic framework
Vorbereitungsmethoden
The synthesis of 7,9-Dithiabicyclo[4.3.1]deca-2,4-diene typically involves cyclization reactions that incorporate sulfur atoms into the bicyclic structure. One common method involves the Diels-Alder reaction, where a diene and a dienophile react under specific conditions to form the bicyclic compound. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve similar cyclization techniques on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
7,9-Dithiabicyclo[4.3.1]deca-2,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7,9-Dithiabicyclo[4.3.1]deca-2,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex bicyclic and polycyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its sulfur-containing moiety, which can interact with biological targets in unique ways.
Wirkmechanismus
The mechanism by which 7,9-Dithiabicyclo[4.3.1]deca-2,4-diene exerts its effects is largely dependent on its interactions with other molecules. The sulfur atoms within the bicyclic structure can participate in various chemical reactions, including forming bonds with metals or other sulfur atoms. These interactions can influence the compound’s reactivity and stability, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
7,9-Dithiabicyclo[4.3.1]deca-2,4-diene can be compared to other bicyclic compounds such as:
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but lacks sulfur atoms, making it less reactive in certain chemical reactions.
Bicyclo[2.2.1]heptane: Another bicyclic compound, but with a different ring size and no sulfur atoms, leading to different chemical properties.
Bicyclo[4.2.2]deca-2,4,7,9-tetraene: This compound has a similar ring structure but contains additional double bonds, altering its reactivity and stability.
The presence of sulfur atoms in 7,9-Dithiabicyclo[43
Eigenschaften
CAS-Nummer |
109528-68-9 |
|---|---|
Molekularformel |
C8H10S2 |
Molekulargewicht |
170.3 g/mol |
IUPAC-Name |
7,9-dithiabicyclo[4.3.1]deca-2,4-diene |
InChI |
InChI=1S/C8H10S2/c1-2-4-8-5-7(3-1)9-6-10-8/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
DBIHGTSJLDHYKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC=CC1SCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


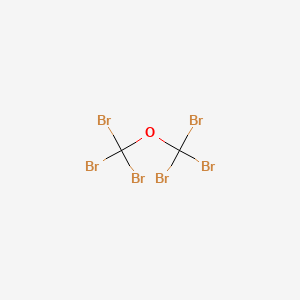
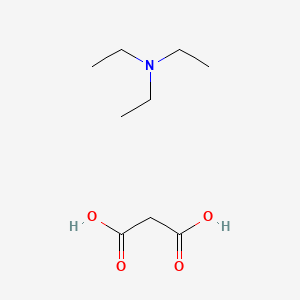
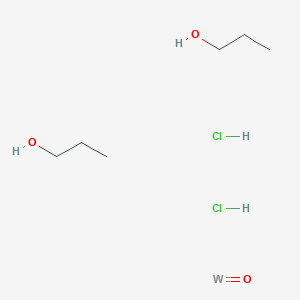
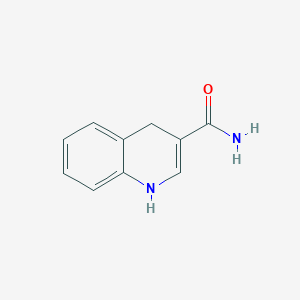
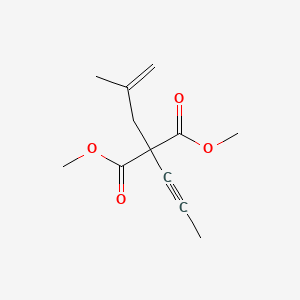
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
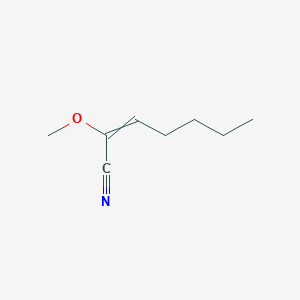
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
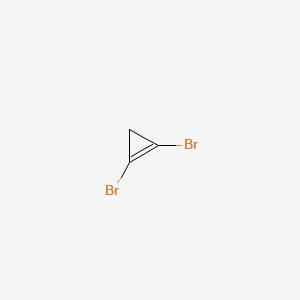

![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
